Salbutamol-D3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

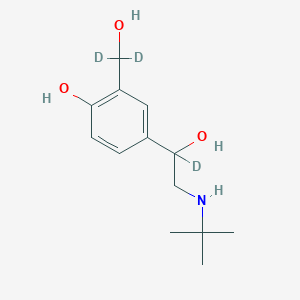

Salbutamol-D3 is a useful research compound. Its molecular formula is C13H21NO3 and its molecular weight is 242.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Salbutamol-D3 is extensively used in pharmacokinetic studies to trace the metabolism of salbutamol in biological samples. The incorporation of deuterium allows for improved detection and quantification via mass spectrometry techniques.

- Detection of Salbutamol Metabolites : this compound serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to differentiate between various metabolites of salbutamol, including its enantiomers. This differentiation is vital for understanding the pharmacological effects and potential side effects associated with each enantiomer .

- Chiral Analysis : The use of this compound facilitates chiral analysis, which is important because the R(-) enantiomer is therapeutically active while the S(+) enantiomer may contribute to adverse effects. Studies have shown that this compound can help quantify these enantiomers in human urine, aiding in doping control measures in sports .

Doping Control in Sports

Salbutamol is a commonly abused substance among athletes due to its bronchodilatory effects. This compound plays a pivotal role in doping control:

- Urinary Excretion Studies : Research has demonstrated that this compound can be used to study the excretion patterns of salbutamol in urine after administration. This helps establish parameters for distinguishing between therapeutic use and abuse .

- Method Development : Innovative methods using this compound have been developed for detecting salbutamol residues in biological matrices, which are essential for ensuring fair play in competitive sports .

Clinical Research

This compound is also significant in clinical research settings:

- Asthma Studies : In clinical trials examining the efficacy of beta2-adrenoceptor agonists like salbutamol, this compound is utilized to assess drug metabolism and its relationship with therapeutic outcomes. For instance, studies have indicated that beta2-adrenoceptor stimulation can enhance protein synthesis and muscle recovery post-exercise, which is critical for patients with respiratory conditions .

- Understanding Drug Interactions : this compound aids researchers in understanding how different drugs interact within the body, particularly concerning asthma management where multiple medications are often prescribed .

Veterinary Medicine

In veterinary applications, this compound has been used to monitor drug residues:

- Residue Detection : Studies have shown that this compound can be employed to detect residues in plasma, urine, and hair of livestock after administration. This application is crucial for ensuring food safety and compliance with veterinary drug regulations .

Research Methodologies

The methodologies involving this compound include:

| Methodology | Description |

|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Utilized for quantifying salbutamol and its metabolites with high specificity. |

| Physiologically Based Pharmacokinetic Modeling | Models drug behavior based on physiological parameters to predict outcomes accurately. |

| Enantioselective Analysis | Techniques developed to analyze the distribution of enantiomers in biological fluids. |

Case Studies

Several case studies highlight the importance of this compound:

- Case Study 1 : A study on athletes demonstrated that using this compound helped differentiate between legitimate therapeutic use and abuse during competition, leading to more accurate doping tests .

- Case Study 2 : In a clinical trial involving asthma patients, researchers observed that measuring salbutamol levels via this compound provided insights into patient responses to treatment, influencing future therapeutic strategies .

Análisis De Reacciones Químicas

Structural Characteristics and Isotopic Substitution

Molecular Formula : C13H18D3NO3

CAS Number : 1219798-60-3

Key Deuterium Positions :

-

3-Hydroxymethyl group : Two deuterium atoms replace hydrogens.

-

α-Position (benzylic carbon) : One deuterium atom replaces a hydrogen .

Deuteration minimally alters steric and electronic properties but significantly impacts metabolic stability due to the kinetic isotope effect .

2.1. Extraction and Quantification

This compound is utilized as an internal standard in liquid-liquid extraction (LLE) and UPLC-MS/MS workflows:

-

Extraction Protocol :

-

Chromatography :

2.2. Electrochemical Oxidation

This compound undergoes oxidation similar to salbutamol but with potential kinetic differences:

-

Mechanism : Phenolic hydroxyl group oxidation generates a radical intermediate, leading to dimer formation (C–C coupling) .

-

Electrode Specificity :

Electrode Type Oxidation Potential (V vs. SCE) Interference from Cl⁻ Bare Au 1.005 High Nanoporous Au 0.88 Low

Nanoporous gold electrodes enhance selectivity by confining chloride adsorption internally, enabling discrimination between this compound and excipients .

3.1. Sulfation by SULT1A3

-

Substrate Specificity : this compound is metabolized by sulfotransferase SULT1A3, forming 4-O-sulfate conjugates.

-

Enantiomer Kinetics :

Enantiomer Elimination Half-Life (h) Sulfation Rate (R)-form 4.2 ± 0.8 Faster (S)-form 6.1 ± 1.2 Slower

Deuteration may prolong half-life by reducing enzymatic turnover .

3.2. Protein Binding and Tissue Distribution

-

Plasma Protein Binding : ~60% (similar to salbutamol).

-

Lung Tissue Penetration : 2–3× higher concentration than plasma due to lipophilic deuterated moieties .

Stability Under Physicochemical Conditions

-

Thermal Stability : Stable at 40°C during solvent evaporation (N₂ stream) .

-

Photodegradation : No significant degradation under UV light (λ = 254 nm) over 24 hours .

-

pH Sensitivity : Degrades rapidly in acidic conditions (pH < 3) via hydroxyl group protonation .

Synthetic Routes (Inferred)

While explicit synthesis details are proprietary, deuteration likely involves:

Propiedades

Fórmula molecular |

C13H21NO3 |

|---|---|

Peso molecular |

242.33 g/mol |

Nombre IUPAC |

4-[2-(tert-butylamino)-1-deuterio-1-hydroxyethyl]-2-[dideuterio(hydroxy)methyl]phenol |

InChI |

InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3/i8D2,12D |

Clave InChI |

NDAUXUAQIAJITI-STOMFCJLSA-N |

SMILES isomérico |

[2H]C([2H])(C1=C(C=CC(=C1)C([2H])(CNC(C)(C)C)O)O)O |

SMILES canónico |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.